3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine
Description
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2 |
InChI Key |
FDZXENUYRAKNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aryl Ether Intermediate
Method A: Palladium-Catalyzed O-Arylation
This approach employs palladium catalysis to couple a cyclobutanol derivative with 2,5-difluorobenzyl halides or boronic acids.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclobutanol derivative (e.g., cyclobutanol) | Starting material with hydroxyl group |
| 2 | 2,5-Difluorobenzyl halide (e.g., bromide or chloride) | Electrophilic partner |
| 3 | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF) | Coupling conditions |
| 4 | Reflux, inert atmosphere | Reaction parameters |
Cyclobutanol + 2,5-Difluorobenzyl halide
--[Pd catalyst, base, heat]--> 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-ol
- The use of Pd(0) catalysis ensures high regioselectivity.
- The reaction tolerates various functional groups, crucial for complex molecule synthesis.
Conversion to the Amine Derivative
Method B: Nucleophilic Substitution and Reductive Amination
Following ether formation, the hydroxyl group on the cyclobutane ring can be converted into an amino group via:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Activation of alcohol (e.g., conversion to mesylate or tosylate) | Facilitates substitution |
| 2 | Ammonia or amine nucleophile | Nucleophilic displacement to introduce amino group |
| 3 | Reductive amination (if applicable) | Using reagents like NaBH₃CN or catalytic hydrogenation |
Ether intermediate --[activation]--> alkyl halide
--[NH₃ or amine, heat]--> cyclobutan-1-amine
- Activation step enhances nucleophilicity.
- Reductive amination provides a controlled route to primary or secondary amines.
Final Purification and Characterization
Purification techniques include column chromatography, recrystallization, and preparative HPLC to isolate the pure compound. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure.
Supporting Data and Research Findings
Reaction Conditions and Yields
Reaction Optimization Data
| Parameter | Effect | Optimal Condition | References |
|---|---|---|---|
| Catalyst loading | Reaction rate | 5 mol% Pd | |
| Temperature | Yield and selectivity | 100-110°C | |
| Solvent | Solubility and yield | DMF or NMP | , |
Notes on Synthetic Challenges and Considerations
- Regioselectivity: Ensuring selective ether formation at the desired position requires precise control over reaction conditions.
- Reactivity balance: The difluorobenzyl group can influence the electronic properties, affecting coupling efficiency.
- Stability: Intermediates such as aryl halides and amino derivatives should be handled under inert atmospheres to prevent decomposition.
- Purity: High-performance purification techniques are essential to eliminate residual catalysts and by-products.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Scientific Research Applications
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most directly comparable compound in the provided evidence is 3-(difluoromethyl)cyclobutan-1-amine hydrochloride (CID 84647774, molecular formula C₅H₉F₂N ) . Below is a detailed comparison:
| Property | 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine | 3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₃F₂NO | C₅H₉F₂N |
| Substituent | 2,5-Difluorobenzyloxy | Difluoromethyl |
| Molecular Weight (g/mol) | 225.23 | 133.13 |
| Key Features | Aromatic ring, ether oxygen, two fluorines | Compact difluoromethyl group, hydrochloride salt |
| Lipophilicity (Predicted) | Higher (logP ~2.1*) | Lower (logP ~0.8*) |
| Hydrogen Bond Capacity | 2 donors (NH₂), 3 acceptors (O, F) | 2 donors (NH₂, HCl), 2 acceptors (F) |
| Synthetic Complexity | Higher (multi-step benzyloxy introduction) | Lower (direct difluoromethylation) |
*Predicted using computational tools (e.g., XLogP3).
Key Differences
In contrast, the difluoromethyl group is smaller and more polar, favoring solubility but limiting steric interactions . The ether oxygen in the target compound adds hydrogen-bond acceptor capacity, which is absent in the difluoromethyl analogue.
The hydrochloride salt form of the difluoromethyl derivative enhances its solubility and stability compared to the free base form of the target compound.
Metabolic Stability :
- The benzyl group in the target compound may be susceptible to oxidative metabolism (e.g., CYP450-mediated oxidation), whereas the difluoromethyl group resists oxidation due to fluorine’s electron-withdrawing effects .
Research Findings and Implications
- Biological Activity : While specific data on the target compound’s activity is unavailable, structural analogs like 3-(difluoromethyl)cyclobutan-1-amine hydrochloride have been studied for CNS targets due to their ability to cross the blood-brain barrier. The target’s benzyloxy group may favor peripheral targets with larger binding pockets.
- Synthetic Challenges : Introducing the benzyloxy group requires protective strategies for the amine, increasing synthetic steps compared to the straightforward difluoromethylation of the analogue .
Biological Activity
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a difluorobenzyl ether. Its unique structure may contribute to its biological activity, particularly in modulating cellular pathways involved in growth and apoptosis.
Research indicates that compounds similar to this compound may interact with key signaling pathways, particularly those involving protein kinases (PKs). PKs are critical regulators of various cellular processes including cell growth, differentiation, and apoptosis. Dysregulation of these pathways is often linked to cancer progression .
Key Mechanisms:
- Inhibition of CBP/p300: The compound may inhibit the CREB-binding protein (CBP), which is involved in the Wnt signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .
- Apoptosis Induction: By modulating the stability of β-catenin and its interaction with TCF4/β-catenin complexes, the compound can potentially induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with enhanced lipophilicity showed increased interaction with hydrophobic domains of proteins like human serum albumin (HSA), which correlates with enhanced cytotoxic effects .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| CF3 Derivative | HT-29 (Colon) | 10.3 |
| Metal Complex | PC-3 (Prostate) | 2.9 |
Case Studies
A notable case study involved the evaluation of similar cyclobutane derivatives in treating colorectal cancer. These studies found that inhibition of the Wnt pathway led to reduced tumor growth in xenograft models . Additionally, compounds were shown to suppress pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory diseases as well .
Q & A
Q. What are the optimal synthetic routes for 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution between a cyclobutane amine precursor and a 2,5-difluorobenzyl halide. Key variables include:
- Catalyst selection : Use of NaH or K₂CO₃ as base catalysts can alter reaction rates. For example, NaH in THF at 0–25°C may improve regioselectivity compared to K₂CO₃ in DMF .
- Purification : Silica gel chromatography with gradients of EtOAc/hexane (20–70%) followed by reversed-phase C18 chromatography (MeCN/H₂O + 0.1% HCOOH) enhances purity .
- Yield optimization : Pilot studies suggest yields of 40–60% under inert atmospheres (N₂/Ar), with side products arising from over-alkylation or ring strain in the cyclobutane moiety.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR analysis :
- ¹H NMR : Look for splitting patterns of cyclobutane protons (δ 2.5–3.5 ppm, multiplet) and benzyloxy protons (δ 4.5–5.0 ppm, singlet). Fluorine substituents deshield adjacent protons, causing distinct shifts .
- ¹⁹F NMR : Two distinct signals for 2-F and 5-F (δ -110 to -120 ppm) confirm substitution pattern .
- X-ray crystallography : Resolve cyclobutane ring puckering and benzyloxy orientation. Similar compounds (e.g., trans-3-((3-Fluorobenzyl)amino)cyclobutan-1-ol) show chair-like cyclobutane conformations .
Q. What analytical methods are recommended for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases. Monitor for degradation products (e.g., hydrolyzed amine or defluorinated analogs) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Evaluate decomposition temperatures; cyclobutane derivatives typically degrade above 200°C .
Advanced Research Questions
Q. How can in vitro assays identify the pharmacological targets of this compound?
Methodological Answer:
- Target screening : Use radioligand binding assays against GPCRs, ion channels, or kinases. For example, tetrodotoxin-sensitive sodium channels (Nav1.7) are relevant for pain studies; competitive binding assays with [³H]-saxitoxin can quantify inhibition .
- Functional assays : Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) in HEK293 cells transfected with candidate receptors .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Nav1.7 or serotonin receptors. Focus on fluorine’s electrostatic contributions and cyclobutane’s rigidity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. For example, 2,5-difluorobenzyl groups may enhance hydrophobic interactions in binding pockets .
Q. How do metabolic studies in liver microsomes inform structural optimization?
Methodological Answer:
- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS identifies metabolites (e.g., N-dealkylation or hydroxylation).
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms. Fluorine substitution often reduces metabolic liability compared to chlorine analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for cyclobutane derivatives?
Critical Factors :
- Ring strain : Cyclobutane’s high angle strain may lead to variable reactivity. Lower temperatures (0°C) stabilize intermediates but slow reaction kinetics .
- Side reactions : Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity. DMF increases nucleophilicity but may promote decomposition .
Q. Why do computational models sometimes fail to predict in vivo efficacy?
Possible Explanations :
- Solvent effects : Simulations often neglect aqueous solvation, overestimating hydrophobic interactions.
- Conformational flexibility : Cyclobutane’s puckering dynamics are poorly captured in rigid docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
